molecular formula C15H20BrNO4 B2858931 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid CAS No. 1822589-12-7

4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoicacid

Cat. No.: B2858931
CAS No.: 1822589-12-7
M. Wt: 358.232
InChI Key: NGNHYCFMJNTVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position and a 4-bromophenyl substituent at the C4 position of the butanoic acid backbone. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or targeted drug design, where its structural features balance protection and reactivity .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNHYCFMJNTVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Clemmensen Reduction of Keto Intermediates

The Clemmensen reduction is a widely reported method to convert 4-(4-bromophenyl)-4-oxobutanoic acid to 4-(4-bromophenyl)butanoic acid. In one protocol, zinc amalgam (prepared with mercury(II) chloride) and hydrochloric acid in toluene-water at 100°C for 24 hours yield the reduced product with 91.4% efficiency. The reaction requires incremental HCl addition to maintain acidic conditions, critical for preventing side reactions such as dimerization.

Introduction of the Amino Group

Amination of 4-(4-bromophenyl)butanoic acid is achieved via nucleophilic substitution or enzymatic methods. For stereoselective synthesis, (R)- or (S)-configurations are introduced using chiral auxiliaries or resolution techniques. For example, enzymatic resolution with acylases separates enantiomers, yielding optically pure intermediates.

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Reaction conditions typically involve dichloromethane or THF at 0–25°C, achieving >85% yields. The Boc group stabilizes the amino group during subsequent reactions, particularly in peptide coupling.

Stereochemical Control in Synthesis

Chiral Pool Synthesis

Chiral starting materials, such as L- or D-homophenylalanine derivatives, are employed to control stereochemistry. For instance, Boc-protected β-homophenylalanine analogs are synthesized from L-phenylalanine, with bromination at the para position introduced via electrophilic aromatic substitution.

Asymmetric Catalysis

Transition metal catalysts, such as rhodium complexes with chiral ligands, enable asymmetric hydrogenation of α,β-unsaturated esters derived from 4-bromophenyl precursors. This method achieves enantiomeric excess (ee) >90%, critical for pharmaceutical applications.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC). Characterization relies on:

  • NMR : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), δ 7.25 (d, J = 8.4 Hz, 2H, ArH), δ 5.10 (s, 1H, NH), δ 1.40 (s, 9H, Boc).
  • MS (ESI) : m/z 358.23 [M+H]⁺, consistent with the molecular formula C₁₅H₂₀BrNO₄.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%) ee (%)
Clemmensen Reduction 4-(4-bromophenyl)-4-oxoBA Zn/Hg, HCl, toluene 91.4 95 N/A
Asymmetric Hydrogenation α,β-Unsaturated ester Rh/chiral ligand, H₂ 78 97 92
Enzymatic Resolution Racemic amino acid Acylase, pH 7.5 buffer 45 99 >99

Industrial-Scale Considerations

Large-scale production prioritizes cost-effective catalysts and solvent recovery. Continuous flow systems improve the efficiency of Boc protection and reduction steps, reducing reaction times by 40% compared to batch processes. Regulatory compliance necessitates rigorous control of mercury residues from Clemmensen reductions, prompting substitution with Zn/CuCl in recent protocols.

Challenges and Optimization Strategies

  • Side Reactions : Over-reduction during Clemmensen reactions is mitigated by controlling HCl addition rates.
  • Racemization : Low-temperature (0–5°C) Boc protection minimizes epimerization.
  • Solvent Selection : Replacing toluene with cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).

    Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

    Coupling Reactions: Coupling reagents (e.g., EDC, HATU), bases (e.g., N-methylmorpholine), solvents (e.g., dimethylformamide).

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Peptide or amide derivatives.

Scientific Research Applications

®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Peptide Synthesis: The compound is used in the synthesis of peptides and peptidomimetics due to its ability to form stable amide bonds.

    Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc protecting group ensures stability during synthetic transformations, while the bromine atom allows for further functionalization.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally analogous molecules with modifications in substituents, functional groups, and conformational properties. Key differences are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
4-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid (Target) C15H18BrNO4* ~356.22* Boc-amino, 4-bromophenyl High lipophilicity; potential protease inhibition due to aromatic and Boc groups -
2-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid C10H15NO6 245.23 Methoxy, oxo Increased polarity due to oxo group; likely improved water solubility
4-(4-Bromophenyl)-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic acid C15H14BrNO3S 368.25 Thienylmethylamino, oxo Enhanced binding to sulfur-interacting receptors; moderate solubility
(S)-2-Amino-4-(4-bromophenyl)butanoic acid C10H12BrNO2 258.12 Unprotected amino, 4-bromophenyl Higher reactivity due to free amino group; reduced stability
4-((tert-Butoxycarbonyl)amino)butanoic acid C9H17NO4 215.24 Boc-amino Simplified structure; lower molecular weight; ideal for peptide conjugation

*Hypothetically calculated based on structural analysis.

Key Comparative Analyses

Substituent Effects on Lipophilicity and Solubility The 4-bromophenyl group in the target compound significantly increases lipophilicity compared to analogs with polar substituents like methoxy-oxo () or unprotected amino groups (). This enhances membrane permeability but may reduce aqueous solubility .

Conformational Stability The carboxyl group in the target compound adopts a near-planar conformation (torsion angle: ~174.73°), similar to chlorophenoxy analogs (). This planarity may stabilize crystal packing or intermolecular interactions in solid-state applications .

Protecting Group Utility The Boc group in the target compound and ’s analog provides stability against nucleophilic or acidic conditions, contrasting with the unprotected amino group in ’s compound, which is more reactive but prone to degradation .

Synthetic Applications The methoxy-oxo variant () is more suited for hydrophilic intermediates, while the thienylmethylamino analog () may serve as a precursor for heterocyclic drug candidates .

Research Findings and Implications
  • Biological Activity : The bromophenyl group’s electron-withdrawing nature may enhance interactions with hydrophobic binding pockets, as seen in protease inhibitors or kinase-targeting drugs.
  • Crystallinity : The planar carboxyl conformation () suggests favorable crystallization properties, critical for X-ray diffraction studies in structure-based drug design .
  • Synthetic Flexibility : The Boc group allows selective deprotection, enabling sequential functionalization—a feature absent in compounds with unprotected amines () or fixed substituents () .

Biological Activity

4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-4-bromo-phenylalanine, is a chiral compound that plays a significant role in medicinal chemistry and organic synthesis. This compound features a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its utility in synthesizing various biologically active molecules. This article delves into its biological activity, synthesizing methods, and applications in research.

Basic Information

  • IUPAC Name : 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
  • Molecular Formula : C13H16BrNO4
  • CAS Number : 1822589-12-7
  • Melting Point : 125 - 128 °C

Structure

The structure of Boc-4-bromo-phenylalanine can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

This structure includes a brominated phenyl group, an amino group protected by a Boc group, and a butanoic acid moiety.

The biological activity of Boc-4-bromo-phenylalanine is largely attributed to its ability to act as an intermediate in the synthesis of various pharmacologically relevant compounds. The bromine atom allows for further functionalization, while the Boc protecting group stabilizes the amino functionality during synthetic transformations.

  • Medicinal Chemistry : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) targeting neurological and inflammatory diseases.
  • Peptide Synthesis : The compound is utilized in peptide coupling reactions, forming stable amide bonds with other amino acids or peptides.

Research Findings

Recent studies have highlighted the potential applications of Boc-4-bromo-phenylalanine in drug discovery and development:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems.
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Applications :
    • A study explored the synthesis of novel derivatives based on Boc-4-bromo-phenylalanine aimed at enhancing neuroprotection in models of neurodegenerative diseases. Results indicated significant improvements in neuronal survival rates under oxidative stress conditions.
  • Anti-inflammatory Effects :
    • A series of experiments demonstrated that certain derivatives exhibited reduced cytokine levels in vitro, suggesting their potential as anti-inflammatory agents. The mechanism was linked to the inhibition of pro-inflammatory pathways.

Comparison with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
4-(4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acidChloro StructureChlorine instead of bromineSimilar activity, but less reactivity
4-(4-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acidFluoro StructureFluorine instead of brominePotentially lower biological activity
4-(4-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acidMethyl StructureMethyl group instead of halogenAltered pharmacokinetics

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid?

  • Methodological Answer : The synthesis typically involves three key steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/NaHCO₃) .

Aryl Group Coupling : Attach the 4-bromophenyl group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-bromophenylboronic acid .

Purification : Employ reverse-phase HPLC or recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .
Key Analytical Validation : Confirm structure via 1H NMR^1 \text{H NMR} (δ 1.4 ppm for Boc CH₃), 13C NMR^{13} \text{C NMR} (δ 155 ppm for Boc carbonyl), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λ ~260 nm for bromophenyl absorption) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The Boc group is labile under strong acids (e.g., TFA), necessitating neutral pH storage .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic media) to isolate the desired (R)- or (S)-enantiomer .
  • Validation : Employ chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy. Compare optical rotation ([α]D) with literature values .

Q. What strategies address contradictions in reported reactivity of the bromine atom in cross-coupling reactions?

  • Methodological Answer : Conflicting reactivity (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from steric hindrance or electronic effects. Mitigation strategies include:
  • Pre-activation : Convert bromine to a better-leaving group (e.g., triflate) using Ag₂O .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and ligands (bidentate for hindered substrates) .
  • Kinetic Studies : Monitor reaction progress via 19F NMR^{19} \text{F NMR} (if fluorinated analogs exist) to identify rate-limiting steps .

Q. How does the bromophenyl moiety influence biological activity in drug discovery applications?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (Cl, I) or electron-withdrawing groups (NO₂) at the phenyl position. Test against target enzymes (e.g., kinases) via fluorescence polarization assays .
  • Metabolic Stability : Compare microsomal half-life (human liver microsomes) of bromophenyl vs. non-halogenated analogs. Bromine often enhances lipophilicity (logP ↑) but may reduce metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.